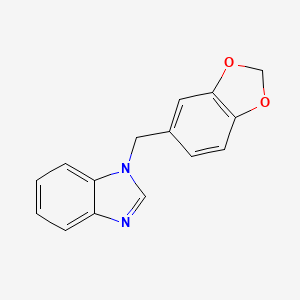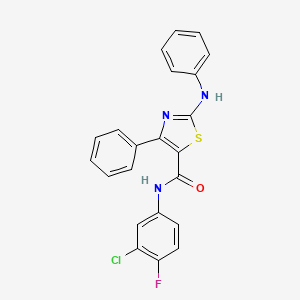
4-(3-Pyridyl)-1,3-dithiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Pyridyl)-1,3-dithiol-2-one, also known as Pyrithione or PT, is a chemical compound with a molecular formula of C5H5NOS2. It is widely used in various fields, including medicine, agriculture, and industry, due to its antifungal, antibacterial, and antiprotozoal properties. Pyrithione has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The exact mechanism of action of 4-(3-Pyridyl)-1,3-dithiol-2-one is still not completely understood. However, it is believed to work by interfering with the metabolism of microorganisms, leading to their death. 4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to inhibit the activity of various enzymes, including DNA and RNA polymerases, leading to the inhibition of DNA and RNA synthesis. It has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. 4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
実験室実験の利点と制限
4-(3-Pyridyl)-1,3-dithiol-2-one has several advantages and limitations for lab experiments. Its antifungal, antibacterial, and antiprotozoal properties make it a valuable tool for studying microorganisms. However, its mechanism of action is still not completely understood, which can make it difficult to interpret experimental results. 4-(3-Pyridyl)-1,3-dithiol-2-one can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(3-Pyridyl)-1,3-dithiol-2-one. One area of research is the development of new drugs and therapies based on 4-(3-Pyridyl)-1,3-dithiol-2-one's antifungal, antibacterial, and antiprotozoal properties. Another area of research is the study of 4-(3-Pyridyl)-1,3-dithiol-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 4-(3-Pyridyl)-1,3-dithiol-2-one is still not completely understood, and further research is needed to elucidate its effects on various enzymes and cellular processes.
合成法
4-(3-Pyridyl)-1,3-dithiol-2-one can be synthesized through several methods, including the reaction of 2-mercaptopyridine with chloroacetic acid, the reaction of 2-mercaptopyridine with carbon disulfide and sodium hydroxide, and the reaction of 2-chloropyridine with sodium hydrosulfide. The most commonly used method involves the reaction of 2-mercaptopyridine with chloroacetic acid, which yields 4-(3-Pyridyl)-1,3-dithiol-2-one as a white crystalline powder.
科学的研究の応用
4-(3-Pyridyl)-1,3-dithiol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antibacterial, and antiprotozoal properties, making it a promising candidate for the development of new drugs and therapies. 4-(3-Pyridyl)-1,3-dithiol-2-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
4-pyridin-3-yl-1,3-dithiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-8-11-5-7(12-8)6-2-1-3-9-4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVHSMHZWVITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
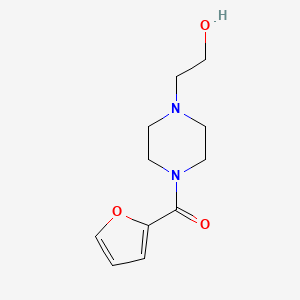


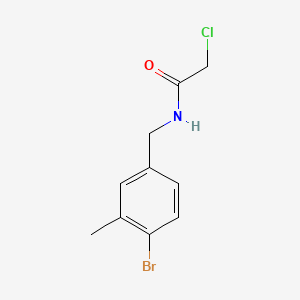
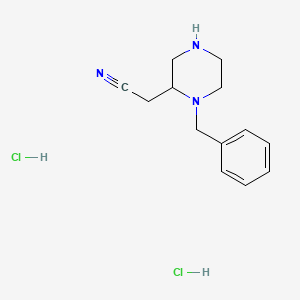

![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
